9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol
Description
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Properties
IUPAC Name |
9-(aminomethyl)-1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-10-7-13-2-3-14(8-10)5-9(4-13)11(10,15)6-12/h9,15H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTXIQKCGCYABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CCN(C1)CC(C3)C2(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.13,8]undecan-9-ol (CAS No. 1354017-52-9) is a complex organic compound characterized by its unique tricyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₁N₃O
- Molecular Weight : 211.30394 g/mol
- IUPAC Name : 9-(aminomethyl)-1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol
Anticancer Activity
Research indicates that 9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.13,8]undecan-9-ol exhibits significant anticancer properties. A study focusing on its effects on various cancer cell lines demonstrated:
- Mechanism of Action : The compound appears to inhibit DNA synthesis and cell proliferation in cancer cells through interference with DNA chain elongation.
Case Study :
In a recent investigation involving colon cancer cells (HCT116), treatment with varying concentrations of the compound led to a notable reduction in cell viability and DNA synthesis, suggesting a dose-dependent cytotoxic effect.
| Concentration (nM) | % Cell Viability | % DNA Synthesis Inhibition |
|---|---|---|
| 10 | 62% | 38% |
| 50 | 47% | 53% |
This data indicates that higher concentrations of the compound correlate with increased inhibition of both cell growth and DNA synthesis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest:
- Efficacy Against Pathogens : In vitro studies have shown that it possesses significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These results indicate that the compound may have potential applications in developing new antimicrobial agents.
Mechanistic Insights
The biological activity of 9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.13,8]undecan-9-ol is attributed to its interaction with specific molecular targets:
- DNA Interaction : The compound's ability to inhibit DNA chain elongation suggests it may bind to DNA or associated proteins, disrupting normal cellular processes.
Comparative Studies
Comparative analyses with similar compounds have highlighted the unique biological profile of this tricyclic structure:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 9-Aminomethyl-1-methyl-3,6-diaza-tricyclo... | High | Moderate |
| Other Tricyclic Compounds | Moderate | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
